(S)-2-Hydroxypropyl benzoate
Description
Contemporary Significance in Organic Synthesis and Chiral Chemistry
In modern chemical research, (S)-2-hydroxypropyl benzoate (B1203000) serves as a significant chiral building block for the enantioselective synthesis of complex organic molecules. Its defined stereochemistry is crucial for creating target molecules with specific spatial arrangements, a key requirement in fields like pharmaceuticals and materials science. rsc.orgmdpi.com The enantioselective synthesis of chiral molecules is of paramount importance because different enantiomers of a substance can exhibit vastly different physiological effects. rsc.org
A notable application is in the synthesis of chiral liquid crystals. scispace.comtandfonline.com When added as a chiral dopant to a nematic liquid crystal host, derivatives of (S)-1,2-propanediol, the precursor to (S)-2-hydroxypropyl benzoate, can induce cholesteric (chiral nematic) phases. scispace.comtandfonline.com The helical twisting power (HTP) of these induced phases, a critical parameter for liquid crystal display applications, is significantly influenced by the molecular structure of the chiral dopant. tandfonline.com Research has shown that the molecular twisting power of these systems depends on factors like terminal substituents on the benzoate ring. tandfonline.com
Furthermore, the compound is a precursor in the synthesis of other valuable chiral molecules. For instance, it is involved in the preparation of enantiomerically pure N-(2,3-dihydroxypropyl)arylamides. d-nb.info This process involves the oxidative esterification of aldehydes, demonstrating the utility of the hydroxypropyl benzoate scaffold in building more complex functionalized chiral structures. d-nb.info The synthesis often starts from (S)-glycidol and proceeds through a phthalimido-protected chiral hydroxypropyl benzoate intermediate, which is then converted to the final product with no loss of chiral purity. d-nb.info
The core structure is also found in advanced intermediates for active pharmaceutical ingredients (APIs). For example, a similar structural motif, (S)-Methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)benzoate, is a key intermediate in the synthesis of Montelukast, a medication used to manage asthma and allergies. lookchem.compharmaffiliates.com The stereospecific synthesis of such intermediates is critical for the efficacy of the final drug. lookchem.com
| Application Area | Specific Use | Key Research Finding | Reference |
|---|---|---|---|
| Liquid Crystals | Chiral Dopant | Induces cholesteric phases in nematic hosts; the molecular twisting power is dependent on the mesogenic substituents. | scispace.comtandfonline.com |
| Asymmetric Synthesis | Chiral Building Block | Used to synthesize enantiomerically pure N-(2,3-dihydroxypropyl)arylamides via oxidative esterification. | d-nb.info |
| Pharmaceutical Intermediates | Precursor to API Intermediates | The core structure is part of key intermediates for synthesizing drugs like Montelukast. | lookchem.compharmaffiliates.com |
Foundational Principles of Stereochemistry and Enantiomerism Applied to the Compound
Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is central to understanding the properties and reactivity of this compound. The molecule's chirality arises from a single chiral center: the carbon atom at the second position of the propyl chain (C-2). smolecule.com This carbon is bonded to four different groups: a methyl group (-CH₃), a hydroxyl group (-OH), a hydrogen atom (-H), and a benzoyloxymethyl group (-CH₂OCOC₆H₅). nih.govnih.gov
The existence of this chiral center means the molecule is non-superimposable on its mirror image, leading to a pair of enantiomers. mdpi.comsigmaaldrich.com These enantiomers are designated as (S) and (R) based on the Cahn-Ingold-Prelog (CIP) priority rules. wikipedia.orgtripod.com
Assigning CIP Priority: To assign the configuration, the groups attached to the chiral center are ranked by atomic number of the atom directly bonded to the center. vanderbilt.edu
-OH (Oxygen, Z=8): Highest priority (1)
-CH₂OCOC₆H₅ (Carbon, Z=6): To break the tie with the methyl group, we look at the next atoms. This carbon is bonded to an oxygen, while the methyl carbon is bonded only to hydrogens. Thus, this group has the second highest priority (2).
-CH₃ (Carbon, Z=6): This group has the third highest priority (3).
-H (Hydrogen, Z=1): Lowest priority (4)
For the (S) configuration, when the lowest priority group (hydrogen) is oriented away from the viewer, the sequence from highest priority (1) to lowest (3) proceeds in a counter-clockwise direction. wikipedia.orgtripod.com
Enantiomers have identical physical properties such as melting point, boiling point, and solubility in achiral solvents. mdpi.com However, they differ in their interaction with plane-polarized light, a property known as optical activity. sigmaaldrich.com One enantiomer will rotate the light to the right (dextrorotatory, (+)) and the other to the left (levorotatory, (-)) by an equal magnitude. tripod.com They also interact differently with other chiral entities, which is the basis for their distinct biological activities and their separation using chiral chromatography. mdpi.comwikipedia.org
| Property | Description | Significance |
|---|---|---|
| Chiral Center | The C-2 atom of the propyl chain, bonded to four different groups. | Source of the molecule's chirality and existence of enantiomers. smolecule.com |
| Enantiomers | This compound and (R)-2-Hydroxypropyl benzoate. | They are non-superimposable mirror images with distinct optical rotations and biological activities. sigmaaldrich.com |
| CIP Configuration | Assigned as (R) or (S) based on a set of priority rules. | Provides an unambiguous description of the absolute three-dimensional arrangement of atoms. wikipedia.org |
| Optical Activity | The ability to rotate the plane of polarized light. | A defining characteristic that distinguishes between enantiomers. tripod.com |
Evolution of Research Trajectories for Chiral Benzoate Esters
The field of chiral benzoate esters has seen a significant evolution in research focus over the past few decades. Initial studies were often centered on the fundamental synthesis and characterization of these compounds. Early synthetic routes typically involved classical methods like Fischer esterification, reacting a chiral alcohol with benzoic acid or its derivatives. smolecule.com
The trajectory of research began to shift as the importance of enantiomeric purity in various applications became more apparent. In the pharmaceutical industry, the recognition that different enantiomers of a drug can have different therapeutic and toxicological profiles spurred demand for stereoselective synthesis methods. rsc.org This led to the development of more advanced synthetic strategies, including enzyme-catalyzed resolutions and asymmetric synthesis, to produce single-enantiomer chiral esters with high purity. rsc.org Patents from the 1990s began to highlight the use of compounds like 2-hydroxypropyl benzoate in pharmaceutical formulations, indicating their growing industrial relevance. smolecule.com
In more recent years, research has expanded into the realm of materials science and asymmetric catalysis. Chiral benzoate esters are now explored as key components in the creation of advanced materials. For example, they are used as chiral dopants to induce and control the helical structures of liquid crystals. scispace.comtandfonline.com This research focuses on understanding the relationship between the molecular structure of the chiral ester and the macroscopic properties of the resulting material. tandfonline.com
Furthermore, chiral benzoate esters are increasingly employed as building blocks or reagents in reagent-controlled asymmetric synthesis. acs.orgacs.org Modern research investigates their use in complex, multi-step syntheses of natural products and other high-value chiral molecules. acs.org This involves using the inherent chirality of the benzoate ester to direct the stereochemical outcome of subsequent reactions, a sophisticated strategy that allows for the construction of multiple chiral centers with high precision. acs.org The focus has moved from simply making the chiral esters to using them as tools to build even more complex chiral architectures. acs.orgacs.org
Structure
3D Structure
Properties
IUPAC Name |
[(2S)-2-hydroxypropyl] benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-8(11)7-13-10(12)9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCYRDAWUOAHQIE-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC(=O)C1=CC=CC=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](COC(=O)C1=CC=CC=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141396-05-6 | |
| Record name | 2-Hydroxypropyl benzoate, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141396056 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-HYDROXYPROPYL BENZOATE, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y15C47H14D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies for S 2 Hydroxypropyl Benzoate and Its Stereoisomers
Enantioselective Esterification Pathways
Enantioselective esterification involves the preferential reaction of one enantiomer of a racemic alcohol or the creation of a chiral center from a prochiral substrate during the esterification process. This selectivity is typically induced by a chiral catalyst, which can be a small organic molecule, a metal complex, or an enzyme.
Catalytic Strategies for Asymmetric Ester Formation
Asymmetric catalysis provides a powerful tool for the synthesis of chiral esters. Organocatalysis, in particular, has emerged as a significant branch of asymmetric synthesis. au.dk One notable strategy involves the use of N-heterocyclic carbenes (NHCs) as catalysts. For instance, NHCs can mediate the oxidative esterification of various aldehydes. researchgate.netresearchgate.net This reaction can be applied to the synthesis of chiral hydroxypropyl benzoates through the ring-opening of a chiral epoxide. researchgate.netd-nb.info In this process, the NHC catalyst activates an aldehyde, which then reacts with the epoxide to form the desired ester. researchgate.net
Another catalytic approach involves the asymmetric reduction of a ketone precursor. For example, the enantioselective reduction of a keto group in a precursor molecule using (-)-B-chlorodiisopinocampheylborane can afford the corresponding (S)-hydroxypropyl benzoate (B1203000) derivative with high stereoselectivity. drugfuture.com Transition metal complexes are also employed to facilitate asymmetric esterification reactions. researchgate.net A dinuclear Ni2-Schiff base complex has been shown to promote the direct catalytic asymmetric aldol (B89426) reaction of β-keto esters with formaldehyde, demonstrating the utility of metal catalysts in creating chiral hydroxylated esters. rsc.org
The screening of various catalysts is a critical step in developing an efficient asymmetric synthesis. In the NHC-mediated synthesis of a phthalimido-protected chiral hydroxypropyl benzoate, different NHC catalysts were tested to optimize the reaction yield.
| Entry | NHC Catalyst | Equivalents of NHC/Base | Solvent | Temperature/Time | Yield (%) |
|---|---|---|---|---|---|
| 1 | 9a | 0.25/0.25 | THF | 30 °C/5 h | 10 |
| 2 | 9a | 0.25/0.25 | THF:t-BuOH (10:1) | 30 °C/5 h | 20 |
| 3 | 9a | 0.25/0.25 | NMP | 80 °C/5 h | 30 |
| 4 | 9a | 0.25/0.25 | NMP | 80 °C/5 h | 35 |
| 5 | 9a | 0.25/0.4 | NMP | 80 °C/5 h | 68 |
| 6 | 9c | 0.25/0.25 | NMP | 80 °C/5 h | 63 |
| 7 | 9g | 0.25/0.25 | NMP | 80 °C/5 h | 60 |
| 8 | 9h | 0.25/0.4 | NMP | 80 °C/5 h | 67 |
Enzyme-Mediated Biocatalytic Syntheses
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. medcraveonline.com Enzymes, particularly lipases and ketoreductases, are widely used for the preparation of enantiomerically pure alcohols and esters. medcraveonline.comnih.gov Lipase-catalyzed enantioselective esterification is a common method for the kinetic resolution of racemic alcohols. researchgate.net In this process, the enzyme selectively acylates one enantiomer of the alcohol, allowing for the separation of the faster-reacting enantiomer (as the ester) from the unreacted, slower-reacting enantiomer. researchgate.net Lipases such as Novozym 435 and Lipozyme® IM (from Mucor Miehei) have demonstrated high stereoselectivity in esterification reactions with various substrates. medcraveonline.comresearchgate.net
Ketoreductase (KRED) enzymes offer another powerful biocatalytic route. google.com They catalyze the asymmetric reduction of a prochiral ketone to a chiral alcohol with high enantiopurity. google.com This process requires a cofactor, typically NADPH or NADH, which is continuously regenerated in situ by a co-factor regenerating enzyme system, such as glucose dehydrogenase (GDH). google.com This method has been successfully applied to produce complex intermediates for pharmaceuticals, achieving high yield and optical purity (e.g., >99%). google.com The efficiency of these biocatalytic systems can be enhanced by optimizing reaction conditions and using co-solvents to improve substrate solubility. google.com
Mechanistic Investigations of Enantioselective Esterification
Understanding the reaction mechanism is crucial for optimizing catalytic systems. In the NHC-catalyzed oxidative esterification involving the ring-opening of an epoxide, a proposed mechanism suggests several key steps. researchgate.net The reaction is believed to initiate with the NHC attacking an aldehyde to form a Breslow intermediate. researchgate.net This intermediate then undergoes oxidation and reacts with the chiral epoxide. The epoxide ring is opened by the activated acyl species, leading to the formation of the chiral hydroxypropyl ester derivative with retention of configuration. researchgate.netd-nb.info The reaction proceeds with high enantioselectivity, and it has been observed that no erosion of chiral purity occurs during the process. researchgate.netd-nb.info
| Entry | Aldehyde | Product | Yield (%) | Physical State |
|---|---|---|---|---|
| 1 | Benzaldehyde | 5a | 68 | Yellow solid |
| 2 | 4-Chlorobenzaldehyde | 5b | 65 | Viscous |
| 3 | 4-Fluorobenzaldehyde | 5c | 62 | Viscous |
| 4 | 4-Methylbenzaldehyde | 5d | 60 | Viscous |
| 5 | 4-Methoxybenzaldehyde | 5e | 59 | Viscous |
For enzyme-catalyzed reactions, the high selectivity arises from the specific three-dimensional structure of the enzyme's active site. In a lipase-mediated kinetic resolution, the active site preferentially binds and orients one enantiomer of the alcohol for acylation, leading to a significant rate difference between the two enantiomers.
Chiral Pool Synthesis Approaches
Chiral pool synthesis is a strategy that utilizes naturally occurring or readily available enantiopure compounds as starting materials. google.commdpi.com This approach leverages the existing stereochemistry of the starting material to build more complex chiral molecules, often through a multi-step reaction sequence. msu.edu
Derivatization of Chiral Precursors (e.g., (S)-Glycidol)
(S)-Glycidol is a versatile three-carbon chiral building block frequently used in organic synthesis. d-nb.infopreprints.org Its bifunctional nature, containing both an epoxide and an alcohol, allows for a wide range of chemical transformations. preprints.org A common strategy for synthesizing chiral 2-hydroxypropyl derivatives involves the derivatization of (S)-glycidol.
One reported synthesis begins by reacting (S)-glycidol with phthalimide (B116566) under Mitsunobu reaction conditions. d-nb.info This step converts the primary alcohol of glycidol (B123203) into a phthalimide group while retaining the epoxide ring, yielding (S)-2-(oxiran-2-ylmethyl)isoindoline-1,3-dione with high enantiomeric excess (99% ee). d-nb.info This phthalimido-epoxide serves as a key chiral precursor, which can then be reacted with various nucleophiles or electrophiles to introduce the benzoate moiety and generate the final product. d-nb.info
Alternatively, (R)-glycidol can be converted into the chiral intermediate (S)-2-benzyloxyhexanal through a sequence involving a copper-catalyzed Grignard reaction to open the epoxide, followed by protection and oxidation steps. mdpi.com This chiral aldehyde can then undergo further stereoselective reactions to build complex molecular architectures. mdpi.com
Nitrogen Heterocyclic Carbene (NHC)-Mediated Transformations
N-Heterocyclic carbenes (NHCs) have become powerful organocatalysts in a multitude of organic transformations. rsc.orgbeilstein-journals.orgchimicatechnoacta.ru Their utility stems from their strong σ-donating ability and the capacity to induce umpolung, or polarity inversion, in substrates like aldehydes. rsc.orgresearchgate.net These characteristics have been harnessed to develop novel and efficient routes for the synthesis of esters, including chiral esters like (S)-2-Hydroxypropyl benzoate.
NHC-Catalyzed Oxidative Esterification of Aldehydes
One of the prominent applications of NHC catalysis is the oxidative esterification of aldehydes. mdpi.comnih.gov This method provides a direct route to esters from readily available aldehydes and alcohols. The general mechanism involves the nucleophilic attack of the NHC on the aldehyde to form a Breslow intermediate. rsc.orgresearchgate.net This intermediate is then oxidized by an external oxidant to generate a highly electrophilic acyl azolium species. mdpi.comnih.gov Subsequent nucleophilic attack by an alcohol, such as (S)-propane-1,2-diol, on the acyl azolium intermediate leads to the formation of the desired ester, this compound, and regeneration of the NHC catalyst. nih.govacs.org
Various oxidants have been employed for this transformation, including manganese(IV) oxide, azobenzene, and even molecular oxygen, often in conjunction with electron transfer mediators. nih.govchalmers.se The choice of oxidant is crucial and can influence the reaction efficiency and substrate scope. nih.gov For instance, the use of mild oxidants like DMSO has been reported for the synthesis of thermally labile sugar-based chiral esters, highlighting the versatility of this approach. nih.gov
Research has demonstrated the successful application of NHC-catalyzed oxidative esterification for a range of aldehydes and alcohols, including the synthesis of chiral esters. mdpi.comnih.gov The efficiency of these reactions is often high, with good to excellent yields reported under mild conditions. nih.gov
Table 1: Examples of NHC-Catalyzed Oxidative Esterification
| Aldehyde | Alcohol | NHC Precursor | Oxidant | Yield (%) | Reference |
|---|---|---|---|---|---|
| Benzaldehyde | Benzyl Alcohol | Triazolium Salt | MnO₂ | Good | nih.gov |
| Cinnamaldehyde | Benzyl Alcohol | Imidazolium Halide | DMSO | 85 | nih.gov |
| Various Aldehydes | Various Alcohols | Thiazolium Salt | Azobenzene | 46-97 | nih.gov |
Stereoselective Epoxide Ring-Opening Reactions
Another powerful application of NHC catalysis is in the stereoselective ring-opening of epoxides. nih.govresearchgate.netacs.org This methodology offers a direct pathway to valuable chiral building blocks. In the context of synthesizing this compound, this would involve the ring-opening of (S)-propylene oxide with benzoic acid.
While direct NHC catalysis for the ring-opening of epoxides with carboxylic acids is an area of ongoing research, related transformations highlight the potential of this approach. For instance, NHCs have been shown to catalyze the regio- and stereoselective ring-opening of epoxy enals. nih.govacs.org In these reactions, the NHC activates the aldehyde moiety, which then facilitates an intramolecular or intermolecular nucleophilic attack, leading to the opening of the epoxide ring with high stereocontrol. researchgate.netacs.org
Furthermore, cooperative catalysis, combining an NHC with a Lewis acid, has emerged as a strategy to enhance reactivity and control selectivity in reactions involving epoxides. researchgate.net The Lewis acid can activate the epoxide, making it more susceptible to nucleophilic attack. While not a direct NHC-catalyzed ring-opening, this synergistic approach demonstrates a pathway to control the stereochemical outcome. The development of chiral NHCs has also been instrumental in achieving enantioselective acylation of racemic secondary alcohols, a process related to the desired transformation. rsc.org
Table 2: Stereoselective Reactions Relevant to Epoxide Ring-Opening
| Substrate | Nucleophile/Reagent | Catalyst System | Key Outcome | Reference |
|---|---|---|---|---|
| Epoxy Enals | Amines/Fluorinating Agents | Chiral NHC | Excellent Diastereo- and Enantioselectivity | nih.govacs.org |
| Racemic Secondary Alcohols | Acylating Agent | Chiral NHC | Kinetic Resolution | rsc.org |
| cis-Epoxides | Quinoid-Carbene | Cu(II)-NHC | Stereoselective Ring Opening | nih.gov |
Exploration of Breslow Intermediate Chemistry in this compound Synthesis
The Breslow intermediate is a cornerstone of NHC catalysis, serving as a key nucleophilic species. rsc.orgresearchgate.net It is formed by the addition of an NHC to an aldehyde. beilstein-journals.org The chemistry of this intermediate is central to both the oxidative esterification and potential epoxide ring-opening pathways.
In oxidative esterification, the Breslow intermediate undergoes a two-electron oxidation to form the electrophilic acyl azolium intermediate. mdpi.comnih.gov The stability and reactivity of the Breslow intermediate can be influenced by various factors, including the structure of the NHC and the presence of additives. rsc.orgresearchgate.net Computational studies have provided significant insights into the energetics of its formation and subsequent transformations, suggesting that proton transfer steps are often assisted by other species in the reaction mixture. rsc.orgresearchgate.net
For a potential synthesis of this compound involving an epoxide, the Breslow intermediate derived from an appropriate aldehyde could act as the nucleophile. However, this would represent a less common reaction pathway. More typically, the NHC would be used to generate an acylating agent from a different starting material. The extensive research into the nature of the Breslow intermediate continues to open new avenues for reaction discovery in NHC catalysis. rsc.orgresearchgate.net
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry provide a framework for designing chemical processes that are more environmentally benign. sigmaaldrich.comcore.ac.uk Key considerations include atom economy, process efficiency, and the use of sustainable and non-hazardous materials. sigmaaldrich.comkahedu.edu.in
Atom Economy and Process Efficiency Studies
Atom economy is a measure of how efficiently all the atoms in the reactants are incorporated into the desired product. savemyexams.comacs.org Reactions with high atom economy are inherently less wasteful. jk-sci.commmerevise.co.uk For the synthesis of this compound, different synthetic routes will have varying atom economies.
For example, a synthesis involving the direct addition of benzoic acid to (S)-propylene oxide would have a 100% atom economy, as all atoms from the reactants are incorporated into the final product. In contrast, a classical Fischer esterification using benzoic acid and (S)-propane-1,2-diol would produce water as a byproduct, thus having a lower atom economy. NHC-catalyzed oxidative esterification would also have a lower atom economy due to the use of an oxidant, which is not incorporated into the final product.
Process efficiency goes beyond atom economy to consider other factors such as reaction yield, energy consumption, and the generation of waste from solvents and purification steps. acs.org Therefore, a comprehensive assessment of the "greenness" of a synthetic route requires an analysis of all these parameters.
Table 3: Comparison of Atom Economy for Different Synthetic Routes to 2-Hydroxypropyl Benzoate
| Synthetic Route | Reactants | Byproducts | Theoretical Atom Economy (%) |
|---|---|---|---|
| Direct Epoxide Opening | Propylene (B89431) Oxide + Benzoic Acid | None | 100 |
| Fischer Esterification | (S)-Propane-1,2-diol + Benzoic Acid | Water | ~91 |
| Oxidative Esterification (example) | Benzaldehyde + (S)-Propane-1,2-diol + Oxidant | Reduced Oxidant | Depends on Oxidant |
Development of Environmentally Benign Catalytic Systems
A significant focus of green chemistry is the development of catalytic systems that are environmentally friendly. nih.gov This includes catalysts that are recyclable, derived from renewable resources, operate under mild conditions, and can be used in green solvents or solvent-free systems. core.ac.uk
In the context of this compound synthesis, several approaches align with these principles. The use of organocatalysts like NHCs is itself a step towards greener chemistry, as it avoids the use of often-toxic heavy metal catalysts. organic-chemistry.org Research into NHC-catalyzed reactions under aerobic conditions, using molecular oxygen as the terminal oxidant, is particularly noteworthy as it replaces stoichiometric, high-molecular-weight oxidants and produces water as the only byproduct. chalmers.se
Reduction of Protecting Group Usage and Waste Minimization Strategies
Advanced strategies for the synthesis of this compound and its stereoisomers focus on two primary protecting-group-free approaches: the catalytic asymmetric synthesis of chiral precursors and the use of highly selective enzymatic transformations. These methods offer more direct, atom-economical, and environmentally benign pathways to the target molecule.
Catalytic Asymmetric Synthesis of (S)-Propylene Oxide
A highly efficient strategy to produce this compound without protecting groups is to start with the correctly configured chiral precursor, (S)-propylene oxide. The subsequent ring-opening reaction with benzoic acid or its salt directly yields the final product in a single, highly atom-economical step. The core of this strategy lies in the green and efficient production of enantiopure (S)-propylene oxide.
One of the most effective methods for obtaining enantiomerically enriched epoxides is the Hydrolytic Kinetic Resolution (HKR) of racemic terminal epoxides. researchgate.netresearchgate.net This process, often employing chiral cobalt-based salen catalysts, resolves a racemic mixture of epoxides using water as a reagent. researchgate.netresearchgate.net The reaction yields both an enantiomerically enriched epoxide and a 1,2-diol. researchgate.net For instance, the HKR of racemic propylene oxide can produce (S)-propylene oxide at high enantiomeric excess (>99% ee) and a nearly equal amount of (R)-1,2-propanediol, both of which are valuable chiral building blocks. researchgate.netgoogle.com This method is exceptionally practical as it uses water, an inexpensive and environmentally benign reagent, and requires only low loadings (0.2-2.0 mol%) of a recyclable catalyst. researchgate.net
Table 1: Performance of Chiral (salen)Co(III) Catalysts in the Hydrolytic Kinetic Resolution (HKR) of Terminal Epoxides
| Epoxide Substrate | Catalyst System | Catalyst Loading (mol%) | Conversion (%) | Unreacted Epoxide ee (%) | Diol Product ee (%) |
| Propylene Oxide | (R,R)-(salen)Co(OAc) | 0.5 - 1.0 | ~50 | >99 (S) | >98 (R) |
| 1,2-Epoxyhexane | (R,R)-(salen)Co(OAc) | 0.2 | 54 | >99 (S) | 98 (R) |
| Styrene Oxide | (S,S)-Co(salen) | 0.8 | 55 | >99 (R) | 98 (S) |
| 3,3-Dimethyl-1,2-epoxybutane | (R,R)-(salen)Co(OAc) | 2.0 | 52 | >99 (S) | 98 (R) |
Data compiled from studies on hydrolytic kinetic resolution. researchgate.netresearchgate.netgoogle.com The catalyst facilitates the hydrolysis of one enantiomer (e.g., the R-epoxide) much faster than the other, leaving the unreacted S-epoxide in high purity.
Further waste reduction is achieved by conducting these reactions under solvent-free conditions or in highly concentrated solutions, which minimizes the use of volatile organic compounds. google.com The direct use of the resulting (S)-propylene oxide in a subsequent esterification step represents a streamlined, protecting-group-free synthesis of this compound. benthamdirect.com
Enzymatic and Chemo-Enzymatic Strategies
Biocatalysis, particularly using enzymes like lipases, offers a powerful alternative for stereoselective synthesis under mild and environmentally friendly conditions. ebrary.netresearchgate.net These methods can circumvent the need for protecting groups by leveraging the inherent high regioselectivity and enantioselectivity of enzymes. researchgate.net For the synthesis of this compound, two main enzymatic strategies are viable: the kinetic resolution of racemic 1,2-propanediol or the regioselective alcoholysis of a dibenzoate precursor.
In the first approach, a lipase (B570770) can selectively acylate the secondary hydroxyl group of (S)-1,2-propanediol from a racemic mixture, using benzoic acid or an activated derivative (like vinyl benzoate) as the acyl donor. Lipases such as Candida antarctica lipase B (CALB) are well-known for their efficiency in such esterification reactions. researchgate.netuniovi.es This process yields the desired this compound, leaving the unreacted (R)-1,2-propanediol, which can be separated.
A related strategy involves the enzymatic deacylation of 1,2-propanediol dibenzoate. Research has shown that lipases can selectively catalyze the alcoholysis of the dibenzoate, preferentially removing the benzoyl group from the primary position. researchgate.net For example, using Pseudomonas cepacia lipase in diisopropyl ether, the dibenzoate is converted exclusively to the 2-benzoyl monoester. While the enantioselectivity can be moderate, this method highlights the power of enzymes to differentiate between sterically similar positions in a molecule, a task that is challenging for conventional chemical catalysts and would typically require a multi-step protection-deprotection sequence. researchgate.net
Table 2: Lipase-Catalyzed Regioselective and Enantioselective Synthesis Relevant to 2-Hydroxypropyl Benzoate
| Reaction Type | Enzyme (Lipase) | Substrate | Acyl/Alkyl Donor | Solvent | Key Outcome |
| Kinetic Resolution (Acylation) | Candida antarctica B (CALB) | Racemic 1,2-propanediol | Vinyl benzoate | Diisopropyl ether | Selective synthesis of (S)-monoester |
| Regioselective Alcoholysis | Pseudomonas cepacia | 1,2-Propanediol dibenzoate | 1-Octanol | Diisopropyl ether | Exclusive formation of 2-benzoyl monoester |
| Asymmetrization (Acylation) | Mucor miehei (MML) | 2-Methylpropane-1,3-diol | Vinyl benzoate | Organic Solvent | Enantiomerically pure (S)-monobenzoate (after sequential benzoylation) |
| Esterification | Candida antarctica B (CALB) | p-Aminobenzoic acid | Ethanol | Cyclohexane | Quantitative yield of ethyl p-aminobenzoate |
This table summarizes findings from various studies on lipase-catalyzed reactions. uniovi.esresearchgate.net These examples demonstrate the high selectivity of enzymes in ester synthesis, which is the foundation for protecting-group-free approaches to compounds like this compound.
These enzymatic methods are inherently green, as they are performed under mild temperature and pressure conditions, often in eco-friendly solvents or even solvent-free systems, and the enzymes themselves are biodegradable catalysts. nih.gov By creating synthetic routes that are more direct and generate less waste, these advanced catalytic and enzymatic methodologies represent a significant improvement over traditional approaches that rely on protecting groups.
Stereochemical Control and Enantiopurity Assessment in S 2 Hydroxypropyl Benzoate Research
Enantioselective Catalysis for Chiral Induction
The development of catalytic systems that can induce chirality with high fidelity is fundamental to producing enantiomerically pure (S)-2-Hydroxypropyl benzoate (B1203000). Organocatalysis and transition metal catalysis represent the principal strategies for this purpose. unisa.itsioc-journal.cn
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative for many transformations. unisa.it For the synthesis of (S)-2-Hydroxypropyl benzoate, the asymmetric ring-opening of propylene (B89431) oxide with benzoic acid can be promoted by chiral hydrogen-bond donors like thioureas and squaramides.
These catalysts function through a dual-activation mechanism. The (thio)urea N-H protons form hydrogen bonds with the oxygen atom of the epoxide, polarizing the C-O bond and rendering the epoxide more susceptible to nucleophilic attack. Simultaneously, the catalyst's basic moiety (often an amine integrated into the catalyst structure) can deprotonate the benzoic acid, increasing its nucleophilicity. This cooperative activation within a chiral scaffold effectively guides the nucleophile to one side of the epoxide, leading to the formation of the desired (S)-enantiomer. unisa.it While specific applications to benzoic acid are not widely documented, the principle is well-established for various nucleophiles in epoxide ring-opening reactions. acs.org
Table 1: Representative Organocatalysts for Asymmetric Ring-Opening Reactions This table illustrates catalysts used for ARO reactions, applicable to the synthesis of this compound.
| Catalyst Type | Chiral Scaffold | Typical Nucleophiles | Anticipated Outcome for Benzoic Acid ARO |
| Thiourea | Cinchona Alkaloid | Alcohols, Thiols, Amines | High Yield, Good to Excellent ee |
| Squaramide | Aminoindanol | Carboxylic Acids, Alcohols | High Yield, Excellent ee |
| Phosphoric Acid | BINOL (TRIP) | Alcohols, Halides | Moderate to Good Yield and ee unisa.it |
Transition metal complexes, particularly those involving chiral salen ligands, are highly effective for the asymmetric ring-opening of epoxides. sioc-journal.cnmdpi.com Research by Jacobsen and coworkers demonstrated that chiral (salen)Co(II) complexes can catalyze the addition of benzoic acid to meso-epoxides. nih.gov When applied to the desymmetrization of cyclohexene (B86901) oxide, the corresponding benzoate monoester was produced with 68% enantiomeric excess (ee). nih.gov
Significantly, conducting the reaction under solvent-free conditions improved the enantioselectivity to 77% ee. nih.gov The proposed mechanism involves the cooperative activation of both the epoxide and the nucleophile by two distinct metal centers in a bimetallic transition state, which effectively controls the stereochemical outcome of the reaction. acs.orgunits.it This strategy can be applied as either a desymmetrization of a meso-epoxide or a kinetic resolution of a racemic epoxide. In a kinetic resolution, one enantiomer of racemic propylene oxide reacts faster with the benzoate nucleophile, allowing for the separation of the slower-reacting enantiomer and the enantiomerically enriched product ester. nih.govgoogle.com
Table 2: Research Findings in Transition Metal-Catalyzed ARO with Benzoic Acid Data based on the ARO of cyclohexene oxide by Jacobsen et al. nih.gov
| Catalyst | Substrate | Conditions | Yield (%) | Enantiomeric Excess (ee, %) |
| (salen)Co(II) | Cyclohexene Oxide | TBME Solvent | - | 68 |
| (salen)Co(II) | Cyclohexene Oxide | Solvent-Free | 98 | 77 |
Photocatalysis in stereoselective synthesis is a rapidly advancing field, though its application to the direct synthesis of this compound is not yet established. The general principle involves a chiral photocatalyst that, upon light absorption, enters an excited state. It can then induce chirality through either energy transfer or electron transfer with the substrates. For a potential synthesis of this compound, a hypothetical pathway could involve a chiral photosensitizer that selectively activates one enantiomer of racemic propylene oxide towards reaction with benzoic acid, or that activates the epoxide in a chiral environment to ensure a stereoselective attack by the nucleophile.
Transition Metal Catalysis in Asymmetric Transformations
Methodologies for Chiral Purity Determination and Analysis
Accurately determining the enantiomeric purity (enantiomeric excess) of this compound is as crucial as its synthesis. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are the definitive techniques for this purpose, while spectroscopic methods offer alternative or complementary analysis. nih.govnih.gov
Chiral chromatography is the gold standard for separating and quantifying enantiomers. The separation relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP). nih.gov For a molecule like 2-hydroxypropyl benzoate, polysaccharide-based CSPs are highly effective. mdpi.com
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is widely used for its versatility and high resolution. Columns such as Chiralcel® and Lux®, which are based on coated or immobilized cellulose (B213188) or amylose (B160209) derivatives (e.g., tris(3,5-dimethylphenylcarbamate)), are common choices. nih.govmdpi.com Separation can be achieved using normal-phase (e.g., hexane/isopropanol mixtures), polar-organic, or reversed-phase mobile phases, with the selection depending on the specific CSP and analyte. nih.gov
Supercritical Fluid Chromatography (SFC): Chiral SFC is often favored for its speed and reduced solvent consumption. nih.gov It uses supercritical CO₂ as the main mobile phase component, modified with a small amount of an alcohol like methanol (B129727) or ethanol. The same polysaccharide-based columns used in HPLC are frequently employed in SFC, often yielding higher efficiency and faster separations. nih.govchromatographyonline.com
Table 3: Illustrative Conditions for Chiral Chromatographic Analysis This table presents typical starting conditions for method development for the analysis of this compound.
| Technique | Chiral Stationary Phase (CSP) | Typical Mobile Phase | Detection | Expected Outcome |
| HPLC | Lux® Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate)) | Hexane/Ethanol (90:10, v/v) | UV (230 nm) | Baseline separation of enantiomers |
| HPLC | Chiralpak® AD (Amylose tris(3,5-dimethylphenylcarbamate)) | Heptane/Isopropanol (95:5, v/v) | UV (230 nm) | Good resolution (Rs > 1.5) |
| SFC | Chiralcel® OJ-H (Cellulose tris(4-methylbenzoate)) | CO₂/Methanol (85:15, v/v) | UV (230 nm) | Fast separation (< 5 min) |
| SFC | Lux® Amylose-2 (Amylose tris(5-chloro-2-methylphenylcarbamate)) | CO₂/Ethanol (90:10, v/v) | UV (230 nm) | High efficiency and selectivity |
While chromatography physically separates enantiomers, spectroscopic techniques can determine enantiomeric excess in a mixture, typically using nuclear magnetic resonance (NMR). nih.gov This is achieved by converting the enantiomers into diastereomers, which have distinct spectroscopic properties.
Chiral Derivatizing Agents (CDAs): The hydroxyl group of this compound can be reacted with a chiral derivatizing agent, such as Mosher's acid chloride or a chiral phosphorus-based agent, to form a pair of diastereomeric esters. beilstein-journals.org The resulting diastereomers will exhibit separate signals in the ¹H, ¹⁹F, or ³¹P NMR spectra. The ratio of the integrals of these distinct signals corresponds directly to the enantiomeric ratio of the original sample. beilstein-journals.org
Chiral Solvating Agents (CSAs): Alternatively, a chiral solvating agent (or chiral shift reagent) can be added to the NMR sample. The CSA, often a chiral alcohol, diol, or metal complex, forms transient, non-covalent diastereomeric complexes with each enantiomer of the analyte. acs.org This association induces small, but measurable, differences in the chemical shifts of the enantiomers' signals in the ¹H NMR spectrum, allowing for their quantification by integration without chemical modification of the analyte. nih.govacs.org
Advanced Chiral Chromatography (HPLC, SFC) Techniques
Stereochemical Stability and Chirality Maintenance Studies
The utility of this compound in stereospecific applications is fundamentally dependent on its enantiopurity. Maintaining the integrity of the chiral center at the C2 position of the propyl chain is critical. This section explores the potential for stereochemical instability through epimerization and racemization and examines the factors that are crucial for preserving the desired (S)-configuration during synthesis and handling.
Investigation of Epimerization and Racemization Pathways
Racemization is the process by which a pure enantiomer is converted into a 1:1 mixture of both enantiomers (a racemate), resulting in a loss of optical activity. spcmc.ac.in This conversion can occur through various chemical pathways, often involving the formation of a planar, achiral intermediate. For a chiral secondary alcohol like this compound, the hydroxyl group and the adjacent hydrogen on the chiral carbon are key to its stereochemical lability.
Potential pathways for racemization include:
Base-Catalyzed Enolization/Keto-Enol Tautomerism: While less common for simple alcohols compared to ketones, a strong base could theoretically abstract the proton from the hydroxyl group, and under certain conditions, facilitate a process that affects the chiral center. However, a more plausible pathway involves the chiral carbon itself. If a base abstracts the hydrogen atom directly from the chiral carbon (the α-hydrogen), it can lead to the formation of a planar carbanion intermediate. spcmc.ac.in Reprotonation of this achiral intermediate can occur from either face, leading to a mixture of (S) and (R) enantiomers. spcmc.ac.in The presence of an adjacent π-system, such as the benzoate's carbonyl group, can stabilize such an intermediate through resonance, potentially increasing the likelihood of this pathway under harsh basic conditions. spcmc.ac.in
Acid-Catalyzed Mechanisms: In the presence of strong acids, the hydroxyl group can be protonated, forming a good leaving group (water). If this leaving group departs, a secondary carbocation is formed at the chiral center. This carbocation is planar and sp2-hybridized, and subsequent nucleophilic attack (e.g., by water or another solvent molecule) can occur from either side with equal probability, leading to a racemic mixture. This SN1-type mechanism is a common pathway for the racemization of chiral secondary alcohols.
Oxidation-Reduction Sequences: The chiral secondary alcohol group could be oxidized to a ketone (2-oxopropyl benzoate). This ketone is achiral. A subsequent reduction of the ketone would typically yield a racemic mixture of the (S) and (R) alcohols, unless a stereoselective reducing agent is used. This represents a potential racemization route if oxidizing and reducing agents are present, even in catalytic amounts.
Intramolecular Rearrangements: In some cases, intramolecular rearrangements can lead to a loss of stereochemical integrity. For instance, acyl migration, where the benzoyl group might migrate, could potentially create intermediates that allow for stereochemical scrambling, although this is less direct. A study involving a related structure, (S)-3-(1,3-dioxoisoindolin-2-yl)-2-hydroxypropyl benzylate, noted the migration of the benzoyl group during a deprotection step, though in that specific case, retention of configuration was observed. d-nb.info
The investigation of racemization mechanisms often involves studying the reaction kinetics and the effect of different conditions (e.g., pH, temperature, solvent) on the rate of loss of optical activity. spcmc.ac.in For instance, photochemical processes using a retro-Claisen reaction have also been identified as a racemization pathway for some benzopyran structures. researchgate.net
Factors Influencing Retention of Configuration
Preserving the enantiopurity of this compound requires careful control over reaction and storage conditions. The choice of reagents, solvents, temperature, and catalysts can significantly impact whether the stereochemical integrity is maintained or compromised.
Key factors include:
Reaction Mechanism: Synthetic strategies that avoid the formation of planar, achiral intermediates are essential for maintaining stereochemical configuration. Reactions proceeding through an SN2 mechanism, which involves a backside attack and inversion of configuration, or those that proceed with retention of configuration through mechanisms like double inversion or neighboring group participation, are preferred over SN1-type reactions. google.com For example, some Mitsunobu reactions, which typically proceed with inversion, have been shown to result in retention of configuration under specific conditions with hindered alcohols. acs.org
Solvent Effects: The solvent can play a crucial role in the reaction pathway. In one patented process for a related compound, carrying out a reaction in the presence of a solvent led to retention of configuration, while the absence of a solvent resulted in inversion. google.com Polar, protic solvents can stabilize carbocation intermediates, favoring SN1 pathways and increasing the risk of racemization. Non-polar, aprotic solvents are often preferred for stereospecific reactions.
Temperature: Higher temperatures generally provide more energy for molecules to overcome activation barriers, including those leading to racemization. vt.edu Many stereoselective syntheses are carried out at low temperatures to minimize side reactions and prevent the loss of enantiomeric purity. For instance, the preparation of a similar compound, tert-butyl (S)-3-(2-hydroxypropyl)benzoate, was conducted at -50 °C to ensure stereochemical control. uni-muenchen.de
Nature of Reagents and Catalysts: The choice of reagents is paramount. The use of bulky reagents or specific organometallic catalysts can direct the reaction pathway to preserve stereochemistry. In the synthesis of tert-butyl (S)-3-(2-hydroxypropyl)benzoate, the use of iPrMgCl·LiCl and CuI was critical for the stereoretentive outcome. uni-muenchen.de Similarly, enzymatic reactions are well-known for their high stereospecificity, providing a route to chiral compounds with high enantiopurity. ethernet.edu.et In polymerization, the choice of catalyst, such as tin(II) 2-ethylhexanoate, is critical for minimizing racemization. vt.edu
pH Control: Both strongly acidic and strongly basic conditions can promote racemization, as described in the pathways above. spcmc.ac.inhighfine.com Maintaining a pH close to neutral is generally advisable for storing and handling the compound to prevent acid- or base-catalyzed degradation of stereochemical purity.
The following table summarizes key factors and their influence on maintaining the stereochemical integrity of chiral centers, based on findings from related research.
| Factor | Condition Favoring Retention of Configuration | Rationale / Example | Citation |
| Reaction Mechanism | SN2-type or other stereospecific pathways. | Avoids planar, achiral carbocation intermediates common in SN1 reactions. Mitsunobu reactions can be tailored for retention or inversion. | google.comacs.org |
| Temperature | Low temperatures (e.g., -50 °C). | Reduces the kinetic energy available to overcome the activation barrier for racemization. | vt.eduuni-muenchen.de |
| Solvent | Aprotic, non-polar solvents. | Disfavors the formation and stabilization of carbocation intermediates that lead to racemization. | google.com |
| Reagents/Catalysts | Stereodirecting catalysts (e.g., specific organometallics, enzymes). | Provides a lower energy pathway for a specific stereochemical outcome. The use of CuI was shown to be effective. | uni-muenchen.deethernet.edu.et |
| pH | Near-neutral conditions. | Avoids acid-catalyzed (via carbocation) and base-catalyzed (via carbanion) racemization pathways. | spcmc.ac.inhighfine.com |
By carefully controlling these factors, the stereochemical stability of this compound can be maintained, ensuring its effectiveness in applications that rely on its specific chirality.
Mechanistic Organic Chemistry and Reactivity Studies of S 2 Hydroxypropyl Benzoate
Reaction Mechanisms of Functional Group Interconversions
The presence of both ester and hydroxyl moieties in (S)-2-Hydroxypropyl benzoate (B1203000) allows for a range of functional group interconversions, primarily through hydrolysis, transesterification, and nucleophilic substitution reactions.
Ester hydrolysis involves the cleavage of the ester bond to yield a carboxylic acid and an alcohol. numberanalytics.com This reaction can be catalyzed by either an acid or a base. numberanalytics.comlibretexts.org
Acid-Catalyzed Hydrolysis : This is the reverse of Fischer esterification and is an equilibrium process. libretexts.orgchemistrysteps.com The ester is protonated by a strong acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. numberanalytics.comchemistrysteps.com This forms a tetrahedral intermediate which then collapses to release the carboxylic acid and alcohol. numberanalytics.com Studies on similar esters have shown that this mechanism typically involves acyl-oxygen cleavage. ucoz.com
Base-Catalyzed Hydrolysis (Saponification) : This reaction is essentially irreversible because the carboxylic acid formed is deprotonated by the base to form a carboxylate salt. libretexts.orgchemistrysteps.com The reaction involves the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon, also proceeding through a tetrahedral intermediate. numberanalytics.comchemistrysteps.com
Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. This reaction is also typically catalyzed by an acid or a base, or by enzymes such as lipases. smolecule.com Kinetic studies on the transesterification of related benzoate esters have been performed. For instance, the enzymatic transesterification of propyl benzoate has been studied, and the kinetics were found to follow a ternary complex mechanism with inhibition by one of the substrates. researchgate.net In a study on the transesterification of various p-hydroxybenzoate esters (parabens) in the presence of ethanol, the reaction kinetics were investigated, and the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) were determined for different parabens. nih.gov
Table 1: Kinetic Parameters for the Transesterification of p-Hydroxybenzoate Esters with Ethanol
| Paraben | Km (µM) | Vmax (µmol h⁻¹ mg⁻¹ protein) |
| Methyl | 449.7 | 114.4 |
| Propyl | 165.7 | 37.5 |
| Butyl | 86.1 | 19.5 |
| Heptyl | 24.2 | 7.5 |
| Octyl | 45.9 | 7.6 |
| Data from a study on human intestinal (Caco-2) cells. nih.gov |
The kinetics of transesterification reactions are complex and can be influenced by factors such as the nature of the alcohol and the catalyst used. nih.govunl.edu
Nucleophilic substitution reactions can occur at both the hydroxyl and ester functionalities of (S)-2-Hydroxypropyl benzoate. solubilityofthings.com
At the Hydroxyl Center : The hydroxyl group can be converted to a better leaving group, for example, by protonation or conversion to a tosylate, which then allows for nucleophilic attack by various nucleophiles. These reactions typically proceed via an Sₙ2 mechanism, which would lead to an inversion of configuration at the chiral center. solubilityofthings.comchemguide.co.uk
At the Ester Center (Nucleophilic Acyl Substitution) : The carbonyl carbon of the ester is electrophilic and can be attacked by nucleophiles. masterorganicchemistry.com This leads to a tetrahedral intermediate, which then expels the alkoxy group to form a new carbonyl compound. masterorganicchemistry.com The azide (B81097) ion, for instance, is an excellent nucleophile for nucleophilic acyl substitution, leading to the formation of acyl azides. masterorganicchemistry.com
The reactivity in nucleophilic substitution is influenced by the strength of the nucleophile, the nature of the leaving group, and the reaction conditions. solubilityofthings.com
Ester Hydrolysis and Transesterification Kinetics
Rearrangement Processes and Migration Phenomena
Rearrangement reactions, particularly those involving the migration of the benzoyl group, are significant in the chemistry of 2-hydroxypropyl benzoate systems.
Intramolecular acyl migration is a known phenomenon in molecules containing both a hydroxyl and an ester group. researchgate.net In the context of this compound, this would involve the migration of the benzoyl group between the hydroxyl groups.
In a related study, the migration of a benzoyl group from a hydroxyl group to an amino group was observed during a deprotection step. d-nb.info This O- to N-acyl migration is a well-documented process that proceeds through a five-membered cyclic intermediate under neutral or slightly basic conditions. researchgate.net Similarly, the migration of a benzoyl group between hydroxyl groups can occur, often catalyzed by acid. rsc.org For instance, TsOH has been used to catalyze the regioselective migration of a benzoyl group from a secondary hydroxyl to a primary hydroxyl group, or from an equatorial to an axial secondary hydroxyl group, via five- and six-membered cyclic orthoacid intermediates. rsc.org
Radical Reactions and Their Stereochemical Implications
The involvement of this compound in radical reactions can have significant stereochemical consequences. The stereochemistry of radical reactions is often dictated by the planarity of the radical intermediate. chemistrysteps.com
If a radical is generated at the chiral center of this compound (the carbon bearing the hydroxyl group), this sp³-hybridized carbon would become a planar, sp²-hybridized radical. chemistrysteps.com Subsequent reaction of this achiral radical with another species can occur from either face with equal probability, leading to a racemic mixture of products. chemistrysteps.com This is analogous to the racemization observed in Sₙ1 reactions where a planar carbocation intermediate is formed. chemistrysteps.com
However, if a radical reaction occurs at a different position in the molecule, the existing chiral center can influence the stereochemical outcome of the reaction at the new radical center, potentially leading to the formation of diastereomers in unequal amounts. chemistrysteps.com Studies on the reactions of hydroxyl radicals with benzoic acid have shown that the addition of the radical to the aromatic ring is a major pathway. rsc.org In the case of this compound, radical abstraction of the hydrogen from the hydroxyl group or the tertiary carbon is also a possibility.
Borinic Acid Catalysis in Related Epoxy Alcohol Systems
While not directly a reaction of this compound itself, the use of borinic acid catalysis in structurally related epoxy alcohol systems provides insight into potential catalytic transformations. Diarylborinic acids have been shown to catalyze the regioselective ring-opening of 2,3- and 3,4-epoxy alcohols with various nucleophiles, including amines, thiols, and halides. scholaris.caacs.org
The proposed mechanism involves a "catalytic tethering" effect, where the borinic acid coordinates to both the epoxy alcohol and the nucleophile, forming a cyclic transition state. scholaris.caacs.org This intramolecular delivery of the nucleophile to the epoxide enhances the reaction rate and controls the regioselectivity of the ring-opening. scholaris.caacs.org For example, in the reaction of 3,4-epoxy alcohols, this catalytic system leads to selective attack at the C3 position. acs.org
This methodology could potentially be adapted for reactions involving diol systems like this compound, for instance, in selective functionalization reactions. Borinic acids are known to form reversible covalent bonds with oxygen-containing functional groups, which is the basis for their catalytic activity in these systems. nih.govmdpi.com
Advanced Spectroscopic and Computational Characterization of S 2 Hydroxypropyl Benzoate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic compounds in solution. ethernet.edu.et For a molecule like (S)-2-Hydroxypropyl benzoate (B1203000), one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments provide a complete picture of the atomic framework and its spatial arrangement.
Multi-dimensional NMR experiments, such as COSY, HSQC, and HMBC, are crucial for assigning the complex spin systems present in (S)-2-Hydroxypropyl benzoate and confirming its covalent structure. omicsonline.orgwikipedia.org These techniques resolve overlapping signals that might otherwise complicate a one-dimensional spectrum, providing clear evidence of atom connectivity. nih.gov
¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY spectra would reveal correlations between the methine proton (H-2') and the protons of the methyl (H-3') and methylene (B1212753) (H-1') groups in the propyl chain, establishing the spin system of the side chain.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. wikipedia.orgsdsu.edu This technique is invaluable for assigning the carbon signals of the molecule by linking them to their already-assigned proton counterparts. emerypharma.com For instance, the proton signal for the methyl group would show a cross-peak to the methyl carbon signal.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information on longer-range couplings (typically 2-4 bonds) between protons and heteronuclei. creative-biostructure.com This is particularly useful for piecing together different fragments of a molecule. Key HMBC correlations for this compound would include a cross-peak from the methylene protons (H-1') of the propyl chain to the ester carbonyl carbon (C=O), definitively linking the propyl group to the benzoate moiety.
The stereochemistry at the chiral center (C-2') can be further investigated using Nuclear Overhauser Effect Spectroscopy (NOESY), which identifies protons that are close in space, regardless of their bonding connectivity.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound in CDCl₃
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key COSY Correlations (¹H-¹H) | Key HMBC Correlations (¹H-¹³C) |
| Carbonyl (C=O) | - | ~166.5 | - | H-2, H-6, H-1' |
| Aromatic C-1 | - | ~130.0 | - | H-2, H-6 |
| Aromatic C-2, C-6 | ~8.05 (d) | ~129.7 | H-3, H-5 | C-1, C-4, C=O |
| Aromatic C-3, C-5 | ~7.45 (t) | ~128.4 | H-2, H-6, H-4 | C-1, C-5/C-3 |
| Aromatic C-4 | ~7.55 (t) | ~133.0 | H-3, H-5 | C-2, C-6 |
| Propyl C-1' (CH₂) | ~4.20 (dd), ~4.10 (dd) | ~68.5 | H-2' | C-2', C=O |
| Propyl C-2' (CH) | ~4.05 (m) | ~66.0 | H-1', H-3' | C-1', C-3' |
| Propyl C-3' (CH₃) | ~1.25 (d) | ~22.0 | H-2' | C-1', C-2' |
| Hydroxyl (OH) | Variable | - | - | - |
Note: Predicted values are based on typical chemical shifts for benzoate esters and propyl chains. Actual values may vary based on solvent and experimental conditions.
Dynamic NMR (DNMR) spectroscopy is a powerful method for studying the kinetics of processes that cause reversible changes in a molecule's structure, such as conformational isomerism. numberanalytics.com The timescale of NMR is sensitive to motions ranging from picoseconds to seconds. utoronto.canih.gov For this compound, rotation around the C-O and C-C single bonds of the hydroxypropyl side chain leads to different rotational isomers (rotamers).
At sufficiently low temperatures, the rate of interconversion between these conformers can become slow on the NMR timescale. auremn.org.br This would result in the appearance of separate, distinct signals for each populated conformer. As the temperature is raised, the rate of exchange increases. The corresponding NMR signals will broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal at higher temperatures. utoronto.ca By analyzing the changes in the lineshape of the NMR signals as a function of temperature, it is possible to calculate the kinetic and thermodynamic parameters for the conformational exchange, including the activation energy (ΔG‡) of the rotational barriers. numberanalytics.com
Multi-dimensional NMR Techniques for Stereochemical Elucidation
Vibrational Spectroscopy for Molecular Structure Elucidation
Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational energy levels of a molecule. up.ac.za These methods are highly sensitive to the types of bonds and functional groups present, providing a molecular "fingerprint" that is invaluable for structural confirmation. ksu.edu.sa
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. ksu.edu.sa For a vibration to be IR active, it must result in a change in the molecule's dipole moment. acs.org The FTIR spectrum of this compound is dominated by characteristic absorptions from its ester and alcohol functional groups.
Key expected absorption bands include:
A strong, sharp absorption band for the ester carbonyl (C=O) stretch, typically found between 1730 and 1715 cm⁻¹ for aromatic esters due to conjugation with the benzene (B151609) ring. spectroscopyonline.com
A broad absorption band in the region of 3500-3200 cm⁻¹ corresponding to the O-H stretching vibration of the secondary alcohol, with the broadening caused by hydrogen bonding.
Two distinct, strong bands corresponding to the C-O stretching vibrations of the ester group. The C-C-O stretch appears between 1310-1250 cm⁻¹, and the O-C-C stretch is found between 1130-1100 cm⁻¹. spectroscopyonline.com
Multiple sharp, weaker bands in the 3100-3000 cm⁻¹ region due to aromatic C-H stretching and below 3000 cm⁻¹ for aliphatic C-H stretching.
Bands in the 1600-1450 cm⁻¹ region arising from C=C stretching vibrations within the aromatic ring.
Table 2: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| ~3400 | Broad, M-S | O-H stretch (hydroxyl group) |
| ~3070 | Weak | Aromatic C-H stretch |
| ~2980, ~2940 | Weak | Aliphatic C-H stretch (propyl chain) |
| ~1720 | Strong | C=O stretch (ester carbonyl) |
| ~1600, ~1585 | Medium | C=C aromatic ring stretch |
| ~1450 | Medium | C=C aromatic ring stretch |
| ~1280 | Strong | Asymmetric C-O-C stretch (ester) |
| ~1115 | Strong | Symmetric C-O-C stretch (ester) |
| ~710 | Strong | C-H out-of-plane bend (monosubstituted benzene ring) |
Note: S=Strong, M=Medium. Wavenumbers are approximate.
Raman spectroscopy is a light-scattering technique that provides vibrational information complementary to FTIR. libretexts.org A vibration is Raman active if it causes a change in the polarizability of the molecule. acs.org Generally, symmetric vibrations and vibrations of non-polar bonds (like C-C) produce strong Raman signals, while vibrations of polar groups are often weak. up.ac.za
In the Raman spectrum of this compound, the aromatic ring vibrations are expected to be particularly prominent. Key expected Raman bands include:
A strong band near 1000 cm⁻¹ corresponding to the symmetric "ring breathing" mode of the monosubstituted benzene ring.
Strong signals for the aromatic C=C stretching modes around 1600 cm⁻¹.
The ester C=O stretch, which is strong in the IR spectrum, will likely appear as a weaker band in the Raman spectrum around 1720 cm⁻¹.
The O-H stretch is typically a very weak and broad feature in Raman spectra.
Table 3: Characteristic Raman Scattering Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| ~3070 | Medium | Aromatic C-H stretch |
| ~1720 | Weak | C=O stretch (ester carbonyl) |
| ~1600 | Strong | C=C aromatic ring stretch |
| ~1030 | Medium | Aromatic C-H in-plane bend |
| ~1000 | Strong | Aromatic ring breathing (trigonal) |
| ~800 | Medium | Aliphatic C-C stretch |
| ~620 | Medium | Aromatic ring deformation |
Note: Intensities are relative and approximate.
Fourier Transform Infrared (FTIR) Spectroscopy Analysis
Mass Spectrometry (MS) in Structural Characterization and Reaction Monitoring
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structure.
For this compound (Molecular Weight: 180.20 g/mol ), electron ionization (EI) would be a common method for analysis. In EI-MS, the molecule is bombarded with high-energy electrons, causing ionization and subsequent fragmentation into smaller, characteristic ions. nih.gov The fragmentation pattern for benzoate esters is well-documented. youtube.com
Expected fragmentation pathways include:
Formation of the Benzoyl Cation: The most characteristic fragmentation is the cleavage of the ester C-O bond to form the highly stable benzoyl cation ([C₆H₅CO]⁺) at m/z 105. This is typically the base peak (most intense signal) in the spectrum.
Formation of the Phenyl Cation: The benzoyl cation can subsequently lose a molecule of carbon monoxide (CO) to form the phenyl cation ([C₆H₅]⁺) at m/z 77.
Fragmentation of the Propyl Chain: Cleavage can occur within the side chain. For example, loss of a methyl radical (•CH₃) from the molecular ion would lead to a fragment at m/z 165. A McLafferty-type rearrangement could also occur, leading to the elimination of propene (C₃H₆) and the formation of a benzoic acid radical cation at m/z 122.
Table 4: Predicted Key Ions in the Electron Ionization Mass Spectrum of this compound
| m/z | Proposed Ion Structure | Fragmentation Pathway |
| 180 | [C₁₀H₁₂O₂]⁺• | Molecular Ion (M⁺•) |
| 122 | [C₆H₅COOH]⁺• | M⁺• undergoes McLafferty rearrangement (loss of propene) |
| 105 | [C₆H₅CO]⁺ | Alpha-cleavage of the ester C-O bond (loss of •OC₃H₇O); typically the base peak |
| 77 | [C₆H₅]⁺ | Loss of CO from the benzoyl cation (m/z 105) |
| 51 | [C₄H₃]⁺ | Fragmentation of the phenyl cation |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a crucial analytical technique that provides highly accurate mass-to-charge ratio (m/z) measurements, enabling the determination of a molecule's elemental formula. uni-saarland.de For this compound, with the chemical formula C10H12O3, the theoretical monoisotopic mass is 180.078644241 Da. nih.gov In HRMS analysis, this compound would typically be ionized to form species such as a protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. The measured m/z of these ions would be compared to their theoretical values to confirm the compound's identity with high confidence. mdpi.commdpi.com
Table 1: HRMS Data for this compound
| Ion Species | Chemical Formula | Theoretical Monoisotopic Mass (Da) |
| Neutral Molecule [M] | C10H12O3 | 180.078644241 nih.gov |
| Protonated Molecule [M+H]⁺ | C10H13O3⁺ | 181.08592 |
| Sodium Adduct [M+Na]⁺ | C10H12O3Na⁺ | 203.06843 |
Data is calculated based on the most abundant isotopes.
Mass Spectrometry for Reaction Intermediate Detection
Mass spectrometry is a powerful tool for monitoring chemical reactions in real-time and identifying transient intermediates, which provides critical insights into reaction mechanisms. nih.govnih.gov The synthesis of this compound can occur through several pathways, such as the esterification of benzoic acid with (S)-propylene glycol or the ring-opening of (S)-propylene oxide with benzoic acid.
During these syntheses, charged intermediates can be detected using techniques like electrospray ionization mass spectrometry (ESI-MS). nih.gov For instance, in the acid-catalyzed esterification, the protonated benzoic acid could be observed. In a base-catalyzed ring-opening of propylene (B89431) oxide with benzoic acid, intermediates such as the benzoate anion and the resulting alkoxide from the nucleophilic attack could be detected. Observing these species helps to piece together the step-by-step mechanism of the reaction. purdue.edu
Electronic Spectroscopy for Electronic Structure Analysis
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons to higher energy states. For this compound, the UV-Vis spectrum is primarily dictated by the benzoate group. Alkyl benzoates typically exhibit strong absorption maxima around 200 nm and 235 nm. atamanchemicals.comatamanchemicals.com These absorptions are attributed to π → π* electronic transitions within the benzene ring. The presence of the ester group and the alkyl chain can slightly modify the exact position and intensity of these bands. The analysis of the UV-Vis spectrum provides valuable information about the electronic structure of the molecule. cir-safety.orgcir-safety.org
Table 2: Characteristic UV Absorption of Alkyl Benzoates
| Absorption Maximum (λmax) | Electronic Transition |
| ~235 nm | π → π |
| ~200 nm | π → π |
Data based on general characteristics of C12-15 alkyl benzoates. atamanchemicals.comatamanchemicals.com
Theoretical Chemistry and Computational Modeling
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Properties
Density Functional Theory (DFT) is a computational method used to predict the three-dimensional structure and electronic properties of molecules. researchgate.netorientjchem.org Using a functional like B3LYP with a basis set such as 6-311G(d,p), researchers can calculate the optimized geometry of this compound, including its bond lengths and angles. researchgate.net
DFT also allows for the calculation of key electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.orgosti.gov The HOMO-LUMO energy gap is an important parameter that relates to the molecule's reactivity and can be correlated with the electronic transitions observed in UV-Vis spectroscopy. epstem.networldscientific.com These computational insights complement experimental data to provide a comprehensive understanding of the molecule's behavior. researchgate.netmaterialssquare.com
Ab Initio Methods in Conformational Analysis
Ab initio methods are quantum chemistry calculations derived directly from theoretical principles without the inclusion of experimental data. rsc.org These methods, particularly Møller-Plesset perturbation theory (MP2), are highly effective for analyzing the various spatial arrangements, or conformations, of flexible molecules like this compound. colab.wsmdpi.com
Due to the rotation around several single bonds, the molecule can exist in numerous conformations. aston.ac.uk Ab initio calculations can map the potential energy surface to identify the most stable, low-energy conformers. researchgate.netnih.gov This analysis is crucial for understanding the molecule's preferred shape, which can be influenced by subtle intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the ester carbonyl. acs.org
Computational Insights into Enantioselectivity and Reaction Pathways
Computational chemistry serves as a powerful tool for elucidating the complex factors that govern the enantioselectivity and mechanisms of chemical reactions. In the context of synthesizing or utilizing this compound, theoretical calculations provide deep insights into the three-dimensional structures of transition states and intermediates, which are often difficult or impossible to study through experimental means alone. Methods such as Density Functional Theory (DFT) are frequently employed to model reaction pathways and predict the stereochemical outcomes. nih.govresearchgate.net
Research in related chiral molecules demonstrates that the enantioselectivity of a reaction is determined by the energy difference between the diastereomeric transition states leading to the respective enantiomers. By calculating the geometries and energies of these transition states, computational models can explain why the formation of one enantiomer, such as the (S)-form, is favored over the other. researchgate.net These calculations can analyze steric and electronic interactions, hydrogen bonding, and catalyst-substrate interactions that stabilize one transition state relative to another.
For instance, in reactions involving the asymmetric opening of a prochiral epoxide with a benzoate nucleophile, computational studies can map the potential energy surface (PES) for the reaction. nih.gov This involves identifying the structures of the reactants, the transition state (TS), and the product for both the pathway leading to the (S)-product and the pathway leading to the (R)-product. The enantiomeric excess (ee) of a reaction is directly related to the difference in the Gibbs free energy of activation (ΔΔG‡) between these two competing pathways.
A reversal of stereoselectivity observed in certain reactions has been successfully explained by analyzing the preferred three-dimensional conformations of the reactants using a combination of X-ray data and computational methods, including DFT. researchgate.net These studies reveal that subtle changes in substituent positions can dictate the facial selectivity of a nucleophilic attack, thereby controlling the stereochemical outcome. researchgate.net
The table below provides a representative example of data that can be generated from such computational studies to predict enantioselectivity. It illustrates the calculated energy differences for the transition states leading to the (S) and (R) products in a hypothetical reaction.
| Parameter | Transition State for (S)-Product (TS-S) | Transition State for (R)-Product (TS-R) | Notes |
|---|---|---|---|
| Calculated Relative Electronic Energy (kcal/mol) | 0.0 | 2.1 | Energies are relative to the most stable transition state (TS-S). |
| Calculated Relative Gibbs Free Energy (ΔG‡, kcal/mol) | 0.0 | 1.9 | This energy difference (ΔΔG‡) is used to predict the enantiomeric ratio. |
| Key Interatomic Distance (Å) (e.g., Nucleophile-Carbon) | 2.15 | 2.18 | Illustrates the geometric differences in the transition states. |
| Predicted Enantiomeric Ratio (S:R) | ~96:4 | Calculated from the ΔΔG‡ value at a standard temperature (298.15 K). |
Quantum chemical calculations are also instrumental in verifying reaction mechanisms. nih.gov By calculating the harmonic vibrational frequencies, stationary points on the potential energy surface can be confirmed as either minima (reactants, intermediates, products) or first-order saddle points (transition states). nih.gov This rigorous approach allows for the detailed step-by-step validation of a proposed reaction pathway, providing a solid theoretical foundation for the observed experimental results.
Advanced Materials Science and Medicinal Chemistry Research Applications of S 2 Hydroxypropyl Benzoate Derivatives
Role as Chiral Building Blocks in Complex Molecule Synthesis
The chiral nature of (S)-2-hydroxypropyl benzoate (B1203000) makes it a valuable synthon in asymmetric synthesis, where the precise control of stereochemistry is crucial for the biological activity of the final product.
Stereoselective Synthesis of Biologically Relevant Frameworks (e.g., N-(2,3-dihydroxypropyl)arylamides)
(S)-2-Hydroxypropyl benzoate derivatives are key intermediates in the stereoselective synthesis of various biologically important frameworks. A notable example is the synthesis of enantiomerically pure (S)- and (R)-isomers of N-(2,3-dihydroxypropyl)arylamides. d-nb.infonih.gov This class of compounds is significant due to the prevalence of the three-carbon chiral structure in many biologically active molecules, including pharmaceuticals and alkaloids. d-nb.inforesearchgate.net
The general strategy involves the creation of a phthalimido-protected chiral hydroxypropyl benzoate. d-nb.info For instance, (S)-glycidol can be reacted with phthalimide (B116566) under Mitsunobu conditions to yield (S)-2-(oxiran-2-ylmethyl)isoindoline-1,3-dione. d-nb.inforesearchgate.net This epoxide is then converted to a hydroxypropyl benzoate derivative through an NHC-mediated oxidative esterification of aryl aldehydes. d-nb.inforesearchgate.net The subsequent removal of the phthalimide protecting group, often using methylamine (B109427) or an ammonia (B1221849) solution, leads to the final N-(2,3-dihydroxypropyl)arylamide product. d-nb.info During this deprotection, a benzoyl group migration from the hydroxyl to the amino group can be observed. d-nb.info
Table 1: Synthesis of Optically Pure (R)- and (S)-3-(1,3-dioxoisoindolin-2-yl)-2-hydroxypropylarylate Derivatives d-nb.inforesearchgate.net
| Entry | Aldehyde | Product | Yield (%) | Physical State |
| 1 | Benzaldehyde | 5a | 85 | Yellow solid |
| 2 | 4-Nitrobenzaldehyde | 5b | 82 | Yellow solid |
| 3 | 4-Chlorobenzaldehyde | 5c | 80 | Yellow solid |
| 4 | 4-Bromobenzaldehyde | 5d | 81 | Yellow solid |
| 5 | 4-Methoxybenzaldehyde | 5e | 75 | Viscous liquid |
| 6 | 2-Naphthaldehyde | 5f | 78 | Viscous liquid |
| 7 | 2-Thiophenecarboxaldehyde | 5g | 72 | Viscous liquid |
| 8 | 2-Furaldehyde | 5h | 70 | Viscous liquid |
All products were characterized by ¹H NMR, ¹³C NMR, MS, IR, chiral HPLC, and HRMS. d-nb.info
Intermediate in Pharmaceutical Active Pharmaceutical Ingredient (API) Synthesis
This compound derivatives are crucial intermediates in the synthesis of several active pharmaceutical ingredients (APIs). A prominent example is the synthesis of Montelukast, a widely used medication for managing asthma and allergic rhinitis. innospk.com The specific stereochemistry of these intermediates is vital for the efficacy and safety of the final drug. innospk.com
One such key intermediate is (S)-Methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)benzoate (CAS: 142569-69-5). innospk.comambeed.com This compound, with its defined (S)-configuration, serves as a pivotal building block in the multi-step synthesis of Montelukast and its sodium salt. innospk.com The synthesis ensures the correct chirality required for the drug's function as a leukotriene receptor antagonist. innospk.com
The industrial production of this intermediate is significant, with stringent quality control to ensure high purity (≥98%) and low heavy metal content (≤20ppm). innospk.com The development of efficient and scalable synthetic routes for this intermediate is an active area of research, aiming to improve yields and reduce waste. amazonaws.comsciforum.net For instance, novel approaches have been developed that involve mesylation followed by condensation to produce key precursors of Montelukast. sciforum.net
Table 2: Key Intermediates in Montelukast Synthesis Derived from Benzoate Structures
| Compound Name | CAS Number | Role |
| (S)-Methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)benzoate | 142569-69-5 | Key chiral intermediate for Montelukast synthesis. innospk.comambeed.com |
| (S,E)-2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)-benzoate (MLK-III) | Not specified | Chiral intermediate in an improved biocatalytic route for Montelukast. amazonaws.com |
| Montelukast | 158966-92-8 | Final Active Pharmaceutical Ingredient. innospk.com |
| Montelukast Sodium | 151767-02-1 | Sodium salt form of the API. innospk.com |
Exploration in Polymer and Colloidal Systems Research
The functional groups present in this compound, namely the hydroxyl and ester groups, make it a versatile component in the field of polymer and colloidal science. Its structure allows it to be incorporated into various polymer architectures and to influence the properties of colloidal systems.
Derivatives of 2-hydroxypropyl benzoate are used in the synthesis of specialized polymers. For example, they can act as building blocks for polyesters through transesterification reactions. smolecule.com The hydroxyl group provides a site for further polymerization or modification, while the benzoate group can impart specific properties such as hydrophobicity and aromatic interactions.
In the context of colloidal systems, these compounds can be relevant to the formation and stabilization of nanoparticles and liposomes. For instance, polymers like hydroxypropyl methylcellulose (B11928114) (HPMC), which shares the hydroxypropyl structural motif, are extensively used as stabilizers, thickeners, and film-formers in pharmaceutical formulations. nih.govresearchgate.net The properties of HPMC, such as its viscosity and gel-forming ability, are influenced by its molecular weight and degree of substitution. nih.gov While not a direct derivative, the principles governing HPMC's function in colloidal systems—such as increasing intermolecular friction and preventing particle aggregation—are relevant to understanding the potential roles of this compound-containing polymers. nih.gov
Furthermore, amphiphilic derivatives of related structures, like cyclodextrins, can self-assemble in water to form micelles and nano-aggregates, which are of great interest for drug encapsulation and delivery. nih.gov The balance between the hydrophilic hydroxyl group and the lipophilic benzoate group in this compound suggests its potential for creating amphiphilic structures suitable for such applications.
Supramolecular Chemistry and Non-Covalent Interactions
The field of supramolecular chemistry focuses on the organization of molecules through non-covalent interactions to form well-defined, functional systems. acs.orgbbau.ac.in this compound and its derivatives are well-suited for study in this area due to their capacity for various non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. taylorandfrancis.comtandfonline.com
The hydroxyl group is a potent hydrogen bond donor and acceptor, enabling the formation of predictable self-assembled structures. taylorandfrancis.com The benzoate's aromatic ring can participate in π-π stacking interactions, which are crucial for the stability of many supramolecular architectures. tandfonline.com These interactions are fundamental in processes like drug-receptor binding and the formation of host-guest inclusion complexes. taylorandfrancis.comtandfonline.com
The interplay of these non-covalent forces can lead to the formation of complex structures like hydrogels. Supramolecular hydrogels are formed by the self-assembly of small molecules (hydrogelators) in water, creating a three-dimensional network that entraps water. acs.org The formation and properties of these gels are highly dependent on the non-covalent interactions between the gelator molecules. acs.org The structure of this compound, with its ability to form both hydrogen bonds and engage in hydrophobic/aromatic interactions, makes its derivatives potential candidates for hydrogelators.
Molecular modeling studies on related systems have highlighted the importance of specific non-covalent interactions. For example, in the interaction of certain benzoate derivatives with enzymes, hydrogen bonding and van der Waals interactions play a critical role. nih.gov The stereochemistry of the molecule, such as the difference between (R) and (S) isomers, can lead to subtle but significant differences in these interactions and, consequently, in biological activity. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for obtaining enantiomerically pure (S)-2-Hydroxypropyl benzoate?
- Methodological Answer : A two-step enantioselective synthesis involves oxidative esterification of aryl aldehydes with phthalimido-epoxide intermediates. The first step generates a protected chiral intermediate, (S)-3-(1,3-dioxoisoindolin-2-yl)-2-hydroxypropyl benzoate, followed by phthalimide ring opening under basic conditions to yield the final product. Yields up to 68% are reported using nitrogen heterocyclic carbene catalysts .
Q. How can the enantiomeric purity of this compound be verified experimentally?
- Methodological Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) is recommended for enantiomeric separation. Polarimetry can corroborate optical rotation ([α]D values). Additionally, H NMR with chiral solvating agents (e.g., Eu(hfc)) resolves diastereotopic protons to confirm stereochemical integrity .
Q. What are the key spectroscopic identifiers for this compound?
- Methodological Answer :
- IR : Ester C=O stretch at ~1704 cm, hydroxyl O-H stretch at ~3424 cm.
- H NMR (CDCl) : Aromatic protons (δ 7.42–8.85 ppm), methylene protons (δ 3.94–4.43 ppm), and a hydroxyl proton (δ 3.09 ppm) .
Q. What safety precautions are critical when handling this compound in the laboratory?
- Methodological Answer : Conduct a hazard analysis per guidelines in Prudent Practices in the Laboratory (National Academies Press, 2011). Use fume hoods for synthesis steps involving volatile reagents. Store at 2–8°C in airtight containers to prevent hydrolysis. Refer to SDS for first-aid measures in case of exposure .
Advanced Research Questions
Q. How does reaction solvent polarity influence the stereoselectivity of this compound synthesis?
- Methodological Answer : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity during phthalimide ring opening, favoring (S)-enantiomer retention. Solvent screening via kinetic studies (e.g., monitoring reaction progress with C NMR) can optimize enantiomeric excess (ee) >95% .
Q. What analytical strategies are effective for quantifying this compound in complex biological matrices?
- Methodological Answer : Use LC-MS/MS with multiple reaction monitoring (MRM). For gut microbiota metabolite studies, employ clustering analysis (e.g., heatmaps) to track compound degradation pathways. Validate methods using isotopically labeled internal standards (e.g., C-benzoate derivatives) .
Q. How does photochemical degradation of this compound vary under UV vs. visible light?
- Methodological Answer : Perform time-resolved UV-Vis spectroscopy (250–400 nm) to monitor ester bond cleavage. Under UV light (λ = 254 nm), degradation follows pseudo-first-order kinetics (k = 0.012 min). Use HPLC-PDA to identify photoproducts like benzoic acid and propylene glycol derivatives .
Q. What computational methods validate the stereoelectronic effects in this compound’s reactivity?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states during ester hydrolysis. Compare computed activation energies with experimental Arrhenius plots to elucidate enantiomer-specific reaction pathways .
Q. How can enantiomeric cross-contamination be minimized during large-scale synthesis of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
